molecular formula C7H8N2O3 B12959966 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

Cat. No.: B12959966
M. Wt: 168.15 g/mol
InChI Key: SWQZWGLSUHVBAG-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydropyrazole derivatives .

Scientific Research Applications

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
  • 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
  • (6-Methyl-2,3-dihydro-pyrazolo[5,1-b]oxazol-7-yl)-acetic acid

Comparison: 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-4-5(7(10)11)6-9(8-4)2-3-12-6/h2-3H2,1H3,(H,10,11)

InChI Key

SWQZWGLSUHVBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCOC2=C1C(=O)O

Origin of Product

United States

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